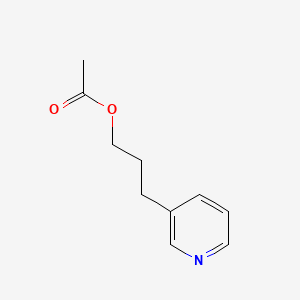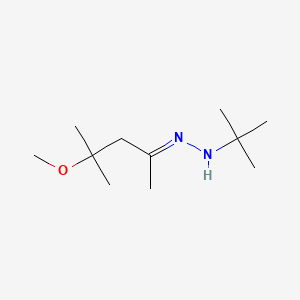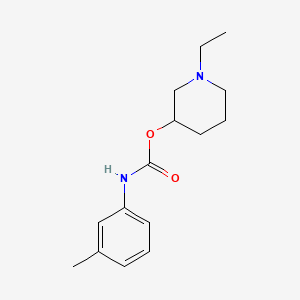
m-Methylcarbanilic acid, N-ethyl-3-piperidinyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
m-Methylcarbanilic acid, N-ethyl-3-piperidinyl ester is a chemical compound with a complex structure that includes a piperidine ring, an ester functional group, and a carbanilic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of m-Methylcarbanilic acid, N-ethyl-3-piperidinyl ester typically involves the esterification of m-Methylcarbanilic acid with N-ethyl-3-piperidinol. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
m-Methylcarbanilic acid, N-ethyl-3-piperidinyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield m-Methylcarbanilic acid and N-ethyl-3-piperidinol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid or sulfuric acid, while basic hydrolysis uses sodium hydroxide or potassium hydroxide.
Reduction: Lithium aluminum hydride is a common reducing agent for ester reduction.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Hydrolysis: m-Methylcarbanilic acid and N-ethyl-3-piperidinol.
Reduction: The corresponding alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
m-Methylcarbanilic acid, N-ethyl-3-piperidinyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of m-Methylcarbanilic acid, N-ethyl-3-piperidinyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The ester functional group can undergo hydrolysis to release active metabolites that exert biological effects. The piperidine ring may also play a role in binding to target molecules and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- m-Methylcarbanilic acid, N-methyl-3-piperidinyl ester
- m-Methylcarbanilic acid, N-ethyl-4-piperidinyl ester
- m-Methylcarbanilic acid, N-propyl-3-piperidinyl ester
Uniqueness
m-Methylcarbanilic acid, N-ethyl-3-piperidinyl ester is unique due to its specific combination of functional groups and structural features. The presence of the N-ethyl group and the position of the piperidine ring contribute to its distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
33531-58-7 |
|---|---|
Molecular Formula |
C15H22N2O2 |
Molecular Weight |
262.35 g/mol |
IUPAC Name |
(1-ethylpiperidin-3-yl) N-(3-methylphenyl)carbamate |
InChI |
InChI=1S/C15H22N2O2/c1-3-17-9-5-8-14(11-17)19-15(18)16-13-7-4-6-12(2)10-13/h4,6-7,10,14H,3,5,8-9,11H2,1-2H3,(H,16,18) |
InChI Key |
ISADCDVTGCDIGA-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCC(C1)OC(=O)NC2=CC=CC(=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,2,3,4-Tetrachloro-7,7-dimethoxy-5-phenylbicyclo[2.2.1]hept-2-ene](/img/structure/B14676671.png)



![2-[(Dipropan-2-ylphosphoryl)methyl]propanedihydrazide](/img/structure/B14676696.png)
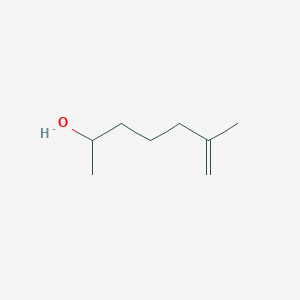

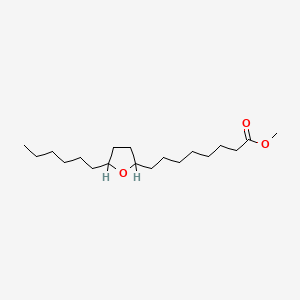
![4,4,4-Trifluoro-3-hydroxy-3-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]butan-1-one](/img/structure/B14676727.png)
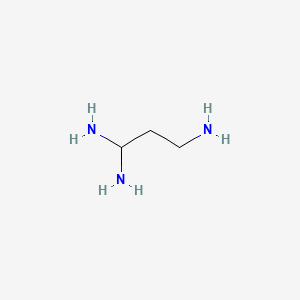
![Dimethyl {[(benzyloxy)carbonyl]amino}propanedioate](/img/structure/B14676749.png)

